

Application Notes and Protocols for SRK-181 in Overcoming Checkpoint Blockade Resistance

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Compound of Interest

Compound Name: AI-181

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These application notes provide a comprehensive overview of SRK-181, a selective inhibitor of latent TGF- β 1 activation, and its application in overcoming resistance to checkpoint blockade therapies in cancer. Detailed protocols for key preclinical and clinical research methodologies are provided to guide further investigation.

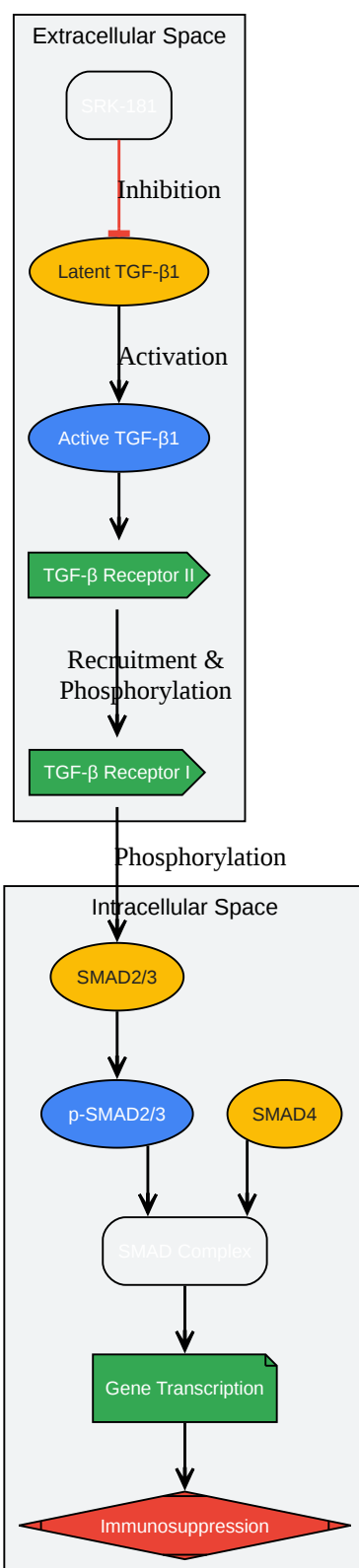
Introduction to SRK-181

SRK-181 is an investigational, fully human IgG4 monoclonal antibody that selectively targets and inhibits the activation of the latent form of Transforming Growth Factor-beta 1 (TGF- β 1).[1][2][3] TGF- β 1 is a key cytokine implicated in creating an immunosuppressive tumor microenvironment, which is a major cause of primary resistance to anti-PD-1/PD-L1 checkpoint inhibitors. By preventing the release of active TGF- β 1, SRK-181 aims to remodel the tumor microenvironment, enhance anti-tumor immunity, and restore sensitivity to checkpoint blockade.[3] Preclinical and clinical studies have shown that SRK-181, particularly in combination with anti-PD-1 therapy, can lead to tumor regression and has a manageable safety profile.[4][5]

Mechanism of Action: Targeting Latent TGF- β 1

Unlike pan-TGF- β inhibitors that have been associated with dose-limiting toxicities, SRK-181 exhibits high selectivity for the latent form of the TGF- β 1 isoform.[6][7] This specificity is hypothesized to widen the therapeutic window and avoid off-target effects.[8][9] The TGF- β 1

signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and immune evasion in advanced disease.[10] In the tumor microenvironment, active TGF- β 1 suppresses the function of various immune cells, including CD8+ T cells, and promotes the accumulation of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs).[1][11] SRK-181 binds to the latent TGF- β 1 complex, preventing its activation and subsequent signaling through the TGF- β receptor complex, thereby abrogating its immunosuppressive effects.[3]



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Caption: SRK-181 Inhibition of the TGF-β1 Signaling Pathway.

Preclinical Data Summary

Preclinical studies in various syngeneic mouse tumor models that are resistant to anti-PD-1 therapy have demonstrated the efficacy of SRK-181 in combination with checkpoint inhibitors.

[\[4\]](#)[\[6\]](#)

In Vitro Activity of SRK-181

Assay Type	Cell Line	Species	IC50 (nM)	Reference
Latent TGF- β 1 Activation	LN229	Human	1.02 - 1.11	[12]
Latent TGF- β 1 Activation	LN229	Rat	1.02 - 1.11	[12]
Latent TGF- β 1 Activation	LN229	Cynomolgus Monkey	1.02 - 1.11	[12]

In Vivo Efficacy in Anti-PD-1 Resistant Mouse Models

Tumor Model	Treatment Group	Outcome	Reference
MBT-2 (Bladder)	SRK-181 + anti-PD-1	Significant increase in effector T cells, decrease in immunosuppressive myeloid cells, and survival benefit.	
EMT6 (Breast)	SRK-181 + anti-PD-1	Tumor regression and survival benefit.	[4]
Cloudman S91 (Melanoma)	SRK-181 + anti-PD-1	Tumor regression and survival benefit.	[5]

Clinical Data Summary

The Phase 1 DRAGON trial (NCT04291079) evaluated the safety and efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy in patients with advanced solid tumors

resistant to checkpoint inhibitors.[1][5]

Phase 1 DRAGON Trial (Part B) Efficacy in Anti-PD-1 Resistant Patients

Tumor Type	Number of Evaluable Patients	Objective Response Rate (ORR)	Clinical Benefit Rate	Reference
Clear Cell Renal Cell Carcinoma (ccRCC)	16	25%	69%	[13]

Note: As of May 26, 2023, the combination of SRK-181 and pembrolizumab was generally well-tolerated.[13]

Experimental Protocols

In Vitro TGF- β 1 Activation Assay

This protocol is a representative method for assessing the inhibitory activity of SRK-181 on latent TGF- β 1 activation.

Objective: To determine the IC₅₀ of SRK-181 in inhibiting the activation of latent TGF- β 1.

Materials:

- LN229 human glioblastoma cells[12]
- CAGA12 reporter cells (containing a SMAD-responsive luciferase reporter)[12]
- SRK-181 antibody
- Cell culture medium and supplements
- Luciferase assay reagent
- Plate reader with luminescence detection capabilities

Protocol:

- Cell Culture: Culture LN229 and CAGA12 cells according to standard protocols.
- Overexpression of Latent TGF- β 1: Transfect LN229 cells to overexpress human, rat, or cynomolgus monkey latent TGF- β 1.[\[12\]](#)
- Co-culture and Treatment:
 - Seed the transfected LN229 cells in a 96-well plate.
 - Once adherent, add CAGA12 reporter cells to each well.
 - Add serial dilutions of SRK-181 or a vehicle control to the co-culture.
 - Incubate for 24-48 hours.
- Luciferase Assay:
 - Lyse the cells and perform a luciferase assay according to the manufacturer's instructions.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the luciferase signal to a positive control (no SRK-181).
 - Plot the dose-response curve and calculate the IC₅₀ value.



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Caption: Workflow for the in vitro TGF- β 1 activation assay.

In Vivo Murine Tumor Model for Checkpoint Resistance

This protocol outlines a general procedure for establishing a syngeneic tumor model to evaluate the efficacy of SRK-181 in overcoming resistance to anti-PD-1 therapy.

Objective: To assess the anti-tumor activity of SRK-181 in combination with an anti-PD-1 antibody in a checkpoint-resistant tumor model.

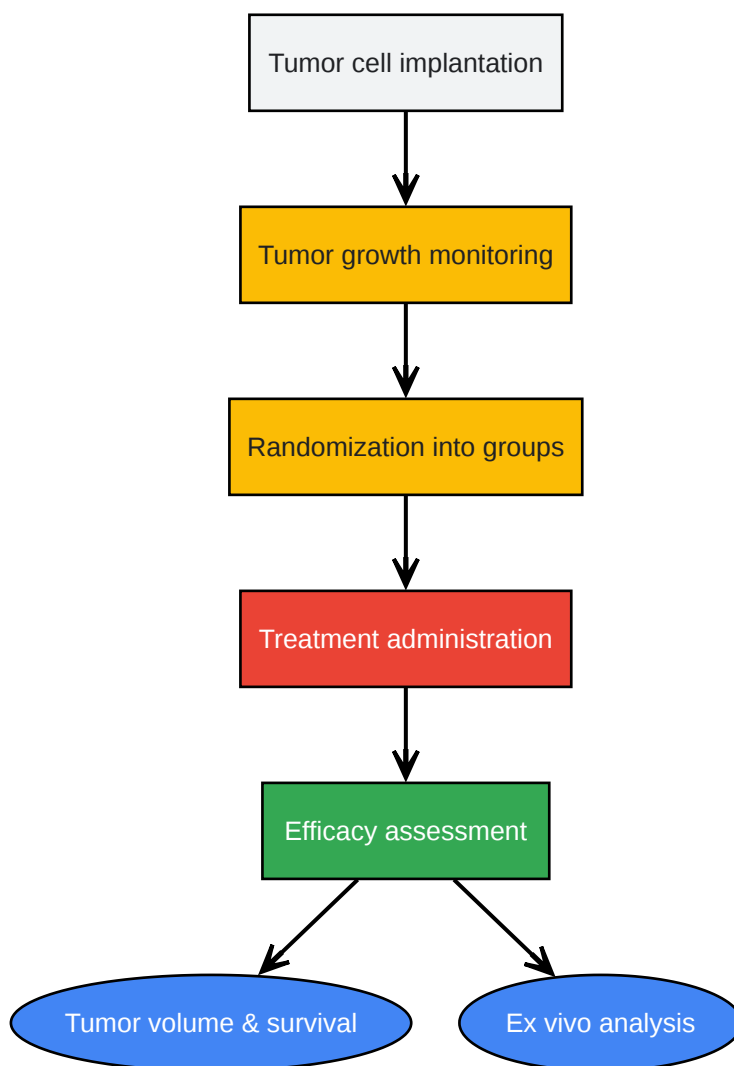
Materials:

- MBT-2, EMT6, or other suitable murine cancer cell line
- Female C57BL/6 or BALB/c mice (strain dependent on the cell line)
- SRK-181-mIgG1 (murine version of SRK-181)
- Anti-mouse PD-1 antibody
- Vehicle control and isotype control antibodies
- Calipers for tumor measurement

Protocol:

- Tumor Implantation:
 - Harvest and prepare a single-cell suspension of the chosen cancer cell line.
 - Subcutaneously inject the cells into the flank of the mice.
- Tumor Growth Monitoring and Grouping:
 - Monitor tumor growth by measuring with calipers every 2-3 days.
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, anti-PD-1 alone, SRK-181 alone, SRK-181 + anti-PD-1).
- Treatment Administration:
 - Administer treatments (e.g., intraperitoneal injection) according to the desired dosing schedule and concentration.

- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight.
 - At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, flow cytometry).
 - Monitor survival as a primary or secondary endpoint.
- Data Analysis:
 - Compare tumor growth inhibition and survival rates between the different treatment groups.



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Caption: Workflow for in vivo efficacy studies.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This representative protocol describes the analysis of immune cell populations within the tumor microenvironment following treatment.

Objective: To quantify the changes in tumor-infiltrating immune cell populations (e.g., CD8+ T cells, MDSCs) after treatment with SRK-181 and anti-PD-1.

Materials:

- Freshly excised tumors
- Tumor dissociation kit
- Flow cytometry buffer (e.g., PBS with 2% FBS)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD11b, Gr-1)
- Flow cytometer

Protocol:

- Tumor Dissociation:
 - Mince the tumor tissue and digest it into a single-cell suspension using a tumor dissociation kit or enzymatic digestion.
 - Filter the cell suspension to remove debris.
- Cell Staining:
 - Count the cells and resuspend them in flow cytometry buffer.

- Incubate the cells with a cocktail of fluorescently conjugated antibodies targeting the immune cell populations of interest.
- Wash the cells to remove unbound antibodies.
- Flow Cytometry Acquisition:
 - Acquire the stained cells on a flow cytometer.
 - Use appropriate compensation controls to correct for spectral overlap.
- Data Analysis:
 - Gate on the live, single-cell population.
 - Identify and quantify the different immune cell subsets based on their marker expression.
 - Compare the percentages and absolute numbers of immune cells between treatment groups.

Safety and Toxicology

Nonclinical toxicology studies of SRK-181 have been conducted in rats and cynomolgus monkeys.[\[12\]](#)

Summary of 4-Week GLP Toxicology Studies

Species	Doses Administered (mg/kg/week)	Findings	No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/week)	Reference
Sprague-Dawley Rat	30, 100, 200	Well-tolerated, no treatment-related adverse findings.	200	[12]
Cynomolgus Monkey	30, 100, 300	Well-tolerated, no treatment-related adverse findings.	300	[12]

Importantly, no cardiotoxicities, which have been a concern with pan-TGF- β inhibitors, were observed in these studies.[8] In the Phase 1 DRAGON trial, SRK-181 was generally well-tolerated both as a monotherapy and in combination with anti-PD-(L)1 therapy.[9]

Conclusion

SRK-181 represents a promising therapeutic strategy to overcome resistance to checkpoint blockade by selectively targeting latent TGF- β 1. The preclinical and clinical data to date support its continued development. The protocols outlined in these application notes provide a framework for researchers to further investigate the mechanism and efficacy of SRK-181 and similar therapeutic agents.

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